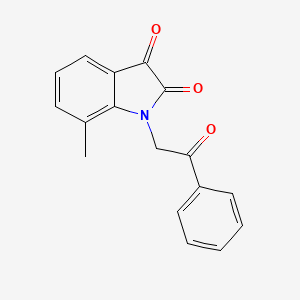

1H-Indole-2,3-dione, 7-methyl-1-(2-oxo-2-phenylethyl)-

CAS No.: 75822-45-6

Cat. No.: VC15903441

Molecular Formula: C17H13NO3

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75822-45-6 |

|---|---|

| Molecular Formula | C17H13NO3 |

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | 7-methyl-1-phenacylindole-2,3-dione |

| Standard InChI | InChI=1S/C17H13NO3/c1-11-6-5-9-13-15(11)18(17(21)16(13)20)10-14(19)12-7-3-2-4-8-12/h2-9H,10H2,1H3 |

| Standard InChI Key | DZOPZBLQQHPKHE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=O)C(=O)N2CC(=O)C3=CC=CC=C3 |

Introduction

Chemical Identification and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 7-methyl-1-(2-oxo-2-phenylethyl)-1H-indole-2,3-dione, reflects its core indole-2,3-dione scaffold with two key modifications:

-

A methyl group at the 7th position of the indole ring.

-

A 2-oxo-2-phenylethyl substituent attached to the nitrogen atom at the 1st position.

Its molecular formula is C₁₈H₁₃NO₃, with a molecular weight of 291.30 g/mol (calculated using PubChem’s formula standardization) .

Structural Characterization

The compound’s structure combines features of isatin derivatives and phenacyl groups. Key structural elements include:

-

Indole-2,3-dione backbone: A bicyclic system with ketone groups at positions 2 and 3.

-

7-Methyl substitution: Enhances lipophilicity and may influence electronic properties of the aromatic system .

-

N1-phenacyl group: Introduces a ketone-linked phenyl moiety, potentially modulating receptor-binding interactions .

The 3D conformation, as inferred from analogous structures, suggests planar geometry at the indole ring, with the phenacyl group adopting a staggered conformation relative to the fused benzene ring .

Synthesis and Reaction Pathways

Alkylation of 7-Methylisatin

A two-step approach may involve:

-

Synthesis of 7-methylisatin: Achieved via Sandmeyer or Stolle reactions using 7-methylindole precursors .

-

N-Alkylation with phenacyl bromide: Reaction of 7-methylisatin with phenacyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone .

Example Reaction:

Alternative Pathway: Cyclocondensation

A one-pot synthesis could utilize:

-

Phenylhydrazine derivatives and α-keto esters under acidic conditions to form the indole core, followed by selective methylation .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly soluble in polar organic solvents (e.g., DMSO, ethanol) due to ketone and aromatic groups. Limited aqueous solubility (<1 mg/mL) is anticipated, similar to unsubstituted isatin derivatives .

-

Stability: Stable under inert atmospheres but may undergo hydrolysis of the phenacyl group under strongly acidic or basic conditions.

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume